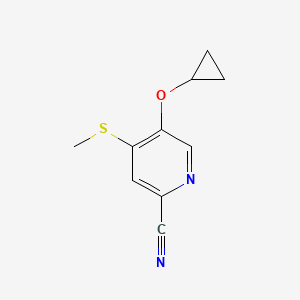
5-Cyclopropoxy-4-(methylthio)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbonitrile substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of cyclopropyl alcohol, methylthiol, and 2-chloropyridine-4-carbonitrile as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropoxy and methylsulfanyl groups play a crucial role in enhancing the binding affinity and specificity of the compound for its targets. The carbonitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methyl-4-(methylsulfanyl)pyridine: Similar structure but with a methyl group instead of a carbonitrile group.
5-Cyclopropoxy-2-(methylsulfanyl)pyridine-4-carbonitrile: Similar structure but with different substituents on the pyridine ring.
Uniqueness
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-10-4-7(5-11)12-6-9(10)13-8-2-3-8/h4,6,8H,2-3H2,1H3 |
InChI Key |
CTHDMLAVRLLIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















